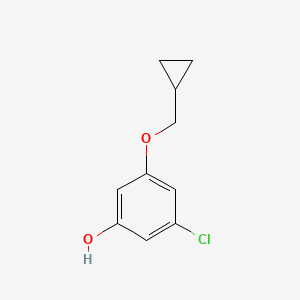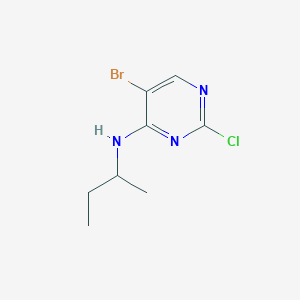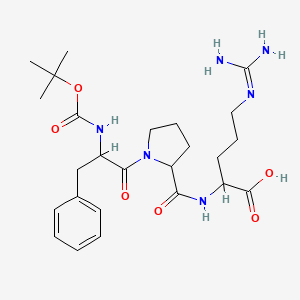
Boc-DL-Phe-DL-Pro-DL-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-Phe-DL-Pro-DL-Arg-OH is a synthetic peptide compound used in various scientific research applications. It is composed of three amino acids: phenylalanine (Phe), proline (Pro), and arginine (Arg), each in their DL form, and is protected by a tert-butyloxycarbonyl (Boc) group at the N-terminus. This compound is often utilized in peptide synthesis and proteomics research due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Phe-DL-Pro-DL-Arg-OH typically involves the stepwise coupling of the amino acids using standard peptide synthesis techniques. The process begins with the protection of the amino acids’ functional groups to prevent unwanted side reactions. The Boc group is commonly used to protect the N-terminus, while other protecting groups may be used for the side chains of arginine and phenylalanine.
Coupling Reaction: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After each coupling step, the protecting groups are removed using appropriate deprotection reagents. For the Boc group, trifluoroacetic acid (TFA) is commonly used.
Purification: The final peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of large-scale HPLC systems allows for efficient purification of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-DL-Phe-DL-Pro-DL-Arg-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Coupling: DCC or DIC in the presence of HOBt or HOAt.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Extended Peptides: Coupling reactions result in longer peptide chains.
Oxidized Derivatives: Oxidation of phenylalanine can produce various phenylalanine derivatives.
Applications De Recherche Scientifique
Boc-DL-Phe-DL-Pro-DL-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Boc-DL-Phe-DL-Pro-DL-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied for its ability to inhibit human thrombin, a key enzyme in the blood coagulation process. The peptide’s structure, including the Boc group, influences its binding affinity and specificity for thrombin. The interaction is stabilized by hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-D-Phe-Pro-Arg-OH: A similar peptide with the same amino acid sequence but in the D-form.
Boc-L-Phe-Pro-Arg-OH: A similar peptide with the same amino acid sequence but in the L-form.
Boc-D-Phe-OH: A derivative containing only the phenylalanine residue .
Uniqueness
Boc-DL-Phe-DL-Pro-DL-Arg-OH is unique due to its combination of DL amino acids and the presence of the Boc protecting group. This structure provides distinct properties, such as increased stability and specific interactions with molecular targets, making it valuable in various research applications.
Propriétés
IUPAC Name |
5-(diaminomethylideneamino)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N6O6/c1-25(2,3)37-24(36)30-18(15-16-9-5-4-6-10-16)21(33)31-14-8-12-19(31)20(32)29-17(22(34)35)11-7-13-28-23(26)27/h4-6,9-10,17-19H,7-8,11-15H2,1-3H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJCGSXEQDJZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
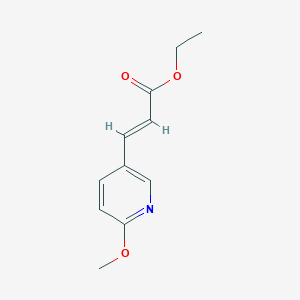
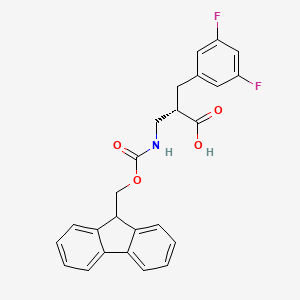
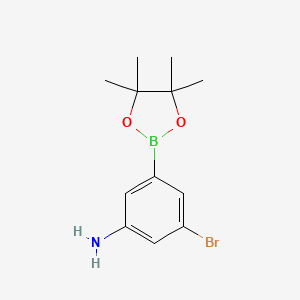


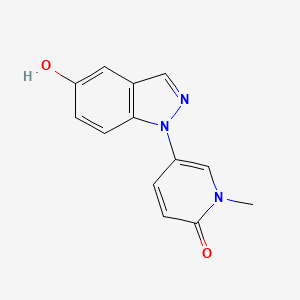
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
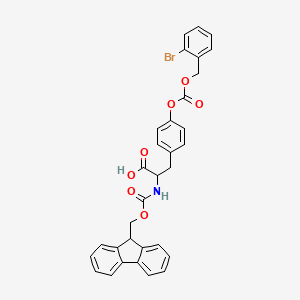
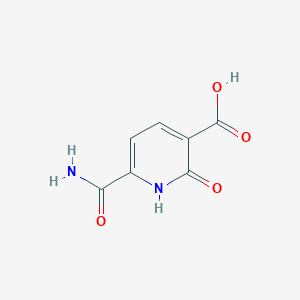
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
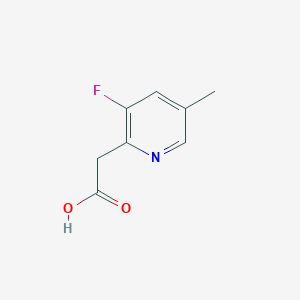
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
